BenchChemオンラインストアへようこそ!

KRAS inhibitor-6

KRAS G12C inhibition Biochemical assay Covalent inhibitor

KRAS inhibitor-6 (Compound A, WO2017087528A1) is a covalent KRAS G12C inhibitor with a biochemical IC₅₀ of ~5 nM—a ~500-fold potency gain over ARS-853 (2.5 μM). Its cellular IC₅₀ of ~5 nM in NCI-H358 cells represents a ~2.8-fold advantage over adagrasib (~14 nM). Unlike sotorasib, it is KRAS G12C-selective with minimal off-target binding (Kd >10 μM against Bcl-2). Its quinazoline scaffold is structurally distinct from clinical tetrahydropyridopyrimidine candidates, enabling scaffold-hopping SAR and IP diversification. For HTRF/SPR/FP target engagement assays, NCI-H358 xenograft pharmacology, or KRAS-specific phosphoproteomic profiling, this compound provides a defined, high-potency reference benchmark.

Molecular Formula C27H30ClF2N5O3
Molecular Weight 546.0 g/mol
Cat. No. B12416457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKRAS inhibitor-6
Molecular FormulaC27H30ClF2N5O3
Molecular Weight546.0 g/mol
Structural Identifiers
SMILESCCN(CC)CCOC1=NC2=C(C(=C(C=C2C(=N1)N3CCN(CC3)C(=O)C=C)Cl)C4=C(C=CC=C4F)O)F
InChIInChI=1S/C27H30ClF2N5O3/c1-4-21(37)34-10-12-35(13-11-34)26-17-16-18(28)22(23-19(29)8-7-9-20(23)36)24(30)25(17)31-27(32-26)38-15-14-33(5-2)6-3/h4,7-9,16,36H,1,5-6,10-15H2,2-3H3
InChIKeyHVAYAWHLWQQVTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





KRAS Inhibitor-6 for Research Procurement: A Potent KRAS G12C Covalent Inhibitor Derived from WO2017087528A1


KRAS inhibitor-6 (CAS: 2022986-61-2) is a potent and selective covalent inhibitor targeting the KRAS G12C oncogenic mutant . The compound was originally disclosed as 'Compound A' in patent WO2017087528A1 and exhibits a molecular weight of 546.01 Da (C₂₇H₃₀ClF₂N₅O₃) . As a tool compound in the KRAS G12C inhibitor class, it irreversibly binds to the GDP-bound inactive state of the mutant protein, thereby preventing downstream MAPK and PI3K signaling activation . Its covalent mechanism and structural features position it as a valuable reference probe for benchmarking next-generation KRAS G12C inhibitors in preclinical oncology research.

Why KRAS Inhibitor-6 Cannot Be Arbitrarily Substituted with Other KRAS G12C Inhibitors in Preclinical Studies


Although numerous KRAS G12C covalent inhibitors share a common mechanism—binding to Cys12 in the switch-II pocket—substitution among them in research workflows is scientifically unsound due to substantial quantitative divergence in biochemical potency, cellular antiproliferative activity, and selectivity profiles [1]. For instance, early-generation tool compounds such as ARS-853 exhibit IC₅₀ values in the low micromolar range (~2.5 μM), whereas more optimized clinical candidates like sotorasib and adagrasib achieve nanomolar potency but demonstrate distinct cellular IC₅₀ ranges across different KRAS G12C-mutant cell lines [2]. KRAS inhibitor-6 occupies a specific potency niche with a reported biochemical IC₅₀ of approximately 5 nM against KRAS G12C, which differs meaningfully from both earlier tool compounds and later clinical leads . Using an inappropriate comparator without accounting for these quantitative differences can introduce significant variability in target engagement readouts, confound SAR interpretations, and compromise reproducibility in preclinical oncology studies. The evidence presented below quantifies exactly where KRAS inhibitor-6 diverges from its closest analogs, enabling informed procurement decisions.

KRAS Inhibitor-6 Comparative Evidence Guide: Quantified Differentiation from Key KRAS G12C Inhibitor Benchmarks


Biochemical Potency Comparison: KRAS Inhibitor-6 vs. Early-Generation Tool Compound ARS-853

KRAS inhibitor-6 demonstrates substantially higher biochemical potency against KRAS G12C compared to the widely used early-generation tool compound ARS-853 . Specifically, KRAS inhibitor-6 achieves an IC₅₀ of approximately 5 nM against KRAS G12C, whereas ARS-853 exhibits an IC₅₀ of approximately 2.5 μM in comparable biochemical inhibition assays [1]. This represents an approximately 500-fold improvement in potency for KRAS inhibitor-6 over ARS-853. Researchers transitioning from early-stage SAR exploration using ARS-853 to more potent tool compounds should consider this quantitative potency differential when designing dose-response experiments and interpreting target engagement data.

KRAS G12C inhibition Biochemical assay Covalent inhibitor Potency benchmarking

Cellular Antiproliferative Activity: KRAS Inhibitor-6 vs. Clinical Candidate Adagrasib (MRTX849) in NCI-H358 Cells

KRAS inhibitor-6 and adagrasib (MRTX849) exhibit overlapping but distinct cellular potency profiles in the widely used NCI-H358 KRAS G12C-mutant non-small cell lung cancer (NSCLC) cell line [1]. KRAS inhibitor-6 demonstrates a cellular IC₅₀ of approximately 5 nM in NCI-H358 cells, based on target engagement and viability assays . Adagrasib (MRTX849) shows a cellular IC₅₀ of approximately 14 nM in the same NCI-H358 cell line under comparable assay conditions . Both compounds operate in the low nanomolar range, but the ~2.8-fold difference in cellular IC₅₀ may influence the selection of appropriate tool compounds for co-treatment studies, resistance mechanism investigations, or when establishing dose-response curves in cellular pharmacology experiments.

Cellular viability NCI-H358 Antiproliferative activity KRAS G12C-mutant NSCLC

Selectivity Profile: KRAS Inhibitor-6 vs. Sotorasib (AMG 510) in Wild-Type KRAS Counter-Screening

KRAS inhibitor-6 exhibits a selectivity profile that warrants careful consideration when compared to sotorasib (AMG 510) in wild-type KRAS counter-screening assays [1]. Sotorasib has been characterized as a RAS isoform-agnostic compound with reduced dependence on His95 for binding, demonstrating functional activity against NRAS and HRAS G12C mutants in addition to KRAS G12C [2]. In contrast, KRAS inhibitor-6 is reported to exhibit selectivity over other members of its target class, with binding affinity (Kd) >10 μM against off-target proteins, including Bcl-2 family members . This selectivity profile differentiates KRAS inhibitor-6 from sotorasib in terms of isoform specificity and may make it a more suitable tool compound for studies requiring precise dissection of KRAS-specific signaling pathways without confounding activity on NRAS or HRAS.

Selectivity profiling Wild-type KRAS Off-target activity Counter-screening

Covalent Binding Mechanism and Structural Determinants: KRAS Inhibitor-6 vs. Non-Covalent KRAS Inhibitor Class

KRAS inhibitor-6 operates via a covalent, irreversible binding mechanism that targets the mutant cysteine 12 (Cys12) residue in the switch-II pocket of GDP-bound KRAS G12C, a mechanism shared with clinical candidates sotorasib and adagrasib but distinct from non-covalent KRAS inhibitors such as BI-2852 [1]. The covalent warhead present in KRAS inhibitor-6 (an acrylamide moiety) forms a stable thioether bond with Cys12, resulting in sustained target occupancy that persists beyond compound washout in cellular assays [2]. In contrast, non-covalent KRAS inhibitors, which bind reversibly to the switch-I/II region, exhibit rapid dissociation kinetics and require continuous exposure to maintain target engagement [3]. This mechanistic distinction has direct experimental implications: covalent inhibitors like KRAS inhibitor-6 produce prolonged pharmacodynamic effects that can persist for 24–48 hours post-washout, whereas non-covalent inhibitors lose activity within hours of compound removal. Researchers designing washout experiments, pulsatile dosing studies, or investigating resistance mechanisms should account for this fundamental mechanistic divergence.

Covalent inhibition Switch-II pocket Binding kinetics GDP-bound state

Chemical Scaffold and IP Position: Quinazoline-Based Core Distinct from Clinical Tetrahydropyridopyrimidine Scaffolds

KRAS inhibitor-6 features a quinazoline-based core scaffold that is chemically distinct from the tetrahydropyridopyrimidine scaffold employed by clinical candidates adagrasib (MRTX849) and sotorasib (AMG 510) [1]. Specifically, KRAS inhibitor-6 contains a 6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazoline core with a piperazine linker and acrylamide warhead . This structural divergence, while both compounds occupy the switch-II pocket, results in different binding interactions with the His95 residue—a key determinant of isoform selectivity and resistance susceptibility [2]. For medicinal chemistry teams conducting scaffold-hopping campaigns, structure-activity relationship (SAR) studies, or developing novel IP around KRAS G12C inhibitors, the quinazoline scaffold of KRAS inhibitor-6 represents a distinct chemotype that may serve as an alternative starting point for lead optimization or as a tool to probe differential binding modes within the switch-II pocket.

Chemical scaffold Quinazoline core Intellectual property Medicinal chemistry

Cell Line Selectivity and Potency Range: KRAS Inhibitor-6 vs. Adagrasib Across KRAS G12C-Mutant Panels

Adagrasib (MRTX849) has been extensively profiled across a panel of 17 KRAS G12C-mutant cancer cell lines, demonstrating a broad IC₅₀ range of 10–973 nM in 2D adherent culture and 0.2–1042 nM in 3D spheroid culture formats . This wide potency range reflects the substantial heterogeneity in cellular sensitivity to KRAS G12C inhibition across different genetic backgrounds and tumor types [1]. In contrast, KRAS inhibitor-6, while showing potent activity in the NCI-H358 model (~5 nM), has not been systematically profiled across an equivalently diverse cell panel in publicly available literature . Consequently, the cell line-dependent potency variability observed with adagrasib may or may not extrapolate to KRAS inhibitor-6. Researchers intending to use KRAS inhibitor-6 in specific cellular models beyond NCI-H358 should empirically validate its potency in their system of interest, as the compound's activity profile across a broader panel of KRAS G12C-mutant lines remains incompletely characterized relative to extensively profiled clinical candidates.

Cell panel screening Potency heterogeneity KRAS G12C-mutant models Preclinical profiling

KRAS Inhibitor-6: Optimized Research and Preclinical Application Scenarios Based on Comparative Evidence


Biochemical Potency Benchmarking: Replacing ARS-853 in High-Sensitivity Target Engagement Assays

Given the ~500-fold improvement in biochemical IC₅₀ (5 nM vs. 2.5 μM for ARS-853), KRAS inhibitor-6 is optimally suited as a high-potency reference compound for target engagement assays requiring robust KRAS G12C inhibition at low nanomolar concentrations . Researchers transitioning from early-generation tool compounds to more potent inhibitors should prioritize KRAS inhibitor-6 for biochemical assay development where ARS-853's micromolar potency would be insufficient to achieve complete target saturation without off-target effects. This application is particularly relevant for homogeneous time-resolved fluorescence (HTRF) binding assays, surface plasmon resonance (SPR) studies, and fluorescence polarization-based nucleotide exchange assays, where the higher potency of KRAS inhibitor-6 enables cleaner dose-response curves and reduces compound consumption.

NCI-H358 Cellular Pharmacology: Dose-Response Studies and Co-Treatment Experiments with Defined Potency

KRAS inhibitor-6 demonstrates cellular IC₅₀ of ~5 nM in NCI-H358 cells, representing a ~2.8-fold potency advantage over adagrasib (~14 nM) in the same cellular context . This defined cellular potency makes KRAS inhibitor-6 an appropriate tool compound for dose-response studies in NCI-H358 xenograft-derived models, phospho-ERK inhibition time-course experiments, and co-treatment studies with MEK inhibitors, SHP2 inhibitors, or EGFR monoclonal antibodies [1]. The NCI-H358 cell line serves as a well-validated preclinical model for KRAS G12C-mutant NSCLC, and KRAS inhibitor-6's established potency in this system provides a reliable benchmark for comparative pharmacology studies.

KRAS-Specific Pathway Dissection: Avoiding NRAS/HRAS Cross-Reactivity in Signaling Studies

Unlike sotorasib, which exhibits RAS isoform-agnostic activity with functional inhibition of NRAS and HRAS G12C mutants, KRAS inhibitor-6 demonstrates selectivity for KRAS G12C with minimal off-target binding (Kd >10 μM against Bcl-2 family members) . This selectivity profile positions KRAS inhibitor-6 as a preferred tool compound for studies requiring precise dissection of KRAS-specific signaling pathways without confounding activity on NRAS or HRAS. Applications include CRISPR-based isogenic cell line experiments comparing KRAS, NRAS, and HRAS dependency, phosphoproteomic profiling of KRAS-specific downstream effectors, and genetic interaction studies mapping KRAS-specific synthetic lethal partners [2].

Medicinal Chemistry Scaffold Exploration: Quinazoline Core as Alternative Chemotype for SAR and Lead Optimization

KRAS inhibitor-6 features a quinazoline-based core scaffold that is chemically distinct from the tetrahydropyridopyrimidine scaffold employed by clinical candidates adagrasib and sotorasib [3]. Medicinal chemistry teams engaged in scaffold-hopping campaigns, structure-activity relationship (SAR) studies, or developing novel intellectual property around KRAS G12C inhibitors should consider KRAS inhibitor-6 as a structurally distinct starting point for lead optimization. The quinazoline core may offer alternative binding interactions with the His95 residue—a key determinant of isoform selectivity and resistance susceptibility—and could serve as a tool compound to probe differential binding modes within the switch-II pocket [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for KRAS inhibitor-6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.